2,4'-Biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Biquinoline is an organic compound belonging to the quinoline family, characterized by two quinoline units connected at the 2 and 4 positions. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of 2,4’-Biquinoline makes it a valuable compound for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4’-Biquinoline can be synthesized through several methods. One common approach involves the reductive coupling of 2-chloroquinoline. This method typically requires a reducing agent such as zinc in the presence of a suitable solvent like ethanol . Another method involves the cyclization of appropriate precursors under specific conditions, such as using a palladium catalyst .
Industrial Production Methods: Industrial production of 2,4’-Biquinoline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and characterization using techniques like NMR spectroscopy and HPLC .
Chemical Reactions Analysis
Types of Reactions: 2,4’-Biquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the quinoline rings, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium or copper catalysts in the presence of ligands like triphenylphosphine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2,4’-Biquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4’-Biquinoline and its derivatives often involves interaction with specific molecular targets:
Oxidative Stress: It can induce oxidative stress in cancer cells, leading to apoptosis through the generation of reactive oxygen species (ROS).
DNA Interaction: It can cause DNA strand breaks, leading to cell cycle arrest and apoptosis.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
2,2’-Biquinoline: Similar in structure but differs in the position of the quinoline units.
4-Hydroxyquinoline: Known for its pharmaceutical applications, particularly as an antimicrobial agent.
Quinoline-2,4-dione: Used in the synthesis of fused ring systems and has unique biological activities.
Uniqueness of 2,4’-Biquinoline: 2,4’-Biquinoline stands out due to its specific structural arrangement, which allows for unique interactions with metal ions and biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
52191-69-2 |
---|---|
Molecular Formula |
C18H12N2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-quinolin-4-ylquinoline |
InChI |
InChI=1S/C18H12N2/c1-3-7-16-13(5-1)9-10-18(20-16)15-11-12-19-17-8-4-2-6-14(15)17/h1-12H |
InChI Key |
ARUFSHBIKOQDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.